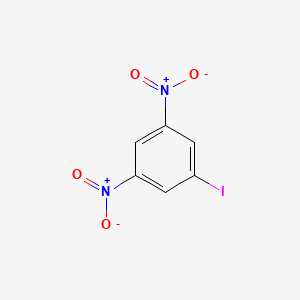

1-Iodo-3,5-dinitrobenzene

Descripción

Significance of Aromatic Nitro-Iodo Compounds in Chemical Science

Within the broader category of halogenated nitroaromatics, aromatic nitro-iodo compounds hold a special position. The iodine substituent, being the most polarizable of the halogens, can participate in unique non-covalent interactions, such as halogen bonding, which are of considerable interest in supramolecular chemistry and crystal engineering. iucr.orgumich.edu The carbon-iodine bond in these compounds also exhibits distinct reactivity, often serving as a versatile handle for the introduction of other functional groups through various coupling reactions. This makes aromatic nitro-iodo compounds valuable intermediates in the synthesis of complex organic molecules. chemimpex.com

Scope of Academic Inquiry into 1-Iodo-3,5-dinitrobenzene

This compound (IDNB) is a specific and well-studied example within this class of compounds. chemimpex.comscbt.com Academic research on IDNB is multifaceted, exploring its synthesis, reactivity, structural properties, and applications. Researchers are particularly interested in its use as a building block in organic synthesis, where the iodo-group can be readily displaced or involved in coupling reactions, and the nitro groups can be reduced to form amino groups, opening pathways to a wide range of derivatives. chemimpex.comchemicalbook.com Furthermore, its crystal structure and the intermolecular interactions that govern its solid-state packing have been the subject of detailed crystallographic studies. iucr.org The compound's electronic properties, influenced by the strong electron-withdrawing nitro groups and the iodo substituent, also make it a subject of interest in studies of reaction mechanisms and non-covalent interactions. umich.edulookchem.com

Historical Context of Dinitrobenzene Research Relevant to this compound

The study of dinitrobenzene and its derivatives has a rich history, foundational to the development of modern organic chemistry. Early research in the 19th and 20th centuries focused on the synthesis and reactions of various dinitrobenzene isomers, which were crucial in establishing the principles of aromatic substitution. This foundational work on nitration reactions and the activating and directing effects of substituents on aromatic rings laid the groundwork for the synthesis of more complex molecules like this compound. The understanding of the reactivity of dinitrobenzenes, particularly their susceptibility to nucleophilic aromatic substitution, provided the chemical context for later exploring the unique properties and synthetic utility of halogenated derivatives like IDNB.

Key Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 6276-04-6 | chemimpex.comscbt.comchemicalbook.combiosynth.comfishersci.com |

| Molecular Formula | C6H3IN2O4 | chemimpex.comscbt.comchemicalbook.combiosynth.com |

| Molecular Weight | 294.00 g/mol | chemimpex.comscbt.com |

| Melting Point | 108-111 °C | chemimpex.comchemicalbook.com |

| Appearance | Faint yellow to dark yellow crystals | chemimpex.com |

| Solubility | Slightly soluble in water | chemicalbook.comechemi.com |

Research Findings on this compound

Synthesis and Reactivity

This compound is typically synthesized through the iodination of 1,3-dinitrobenzene (B52904). Various iodinating reagents and conditions have been explored to optimize the yield and purity of the product. One established method involves the use of iodine in 20% oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid), which acts as an electrophilic iodinating system. rsc.org

The reactivity of this compound is dominated by the presence of the two electron-withdrawing nitro groups and the iodine atom. These groups activate the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions. The iodine atom, being a good leaving group, can be readily displaced by a variety of nucleophiles. This reactivity makes it a valuable precursor for the synthesis of a wide range of 3,5-dinitrophenyl derivatives. chemimpex.com

For instance, it is used as a reactant in the synthesis of resveratrol (B1683913) analogs, which are investigated for their potential as aromatase and quinone reductase 2 inhibitors for cancer chemoprevention. chemicalbook.com It is also utilized in the preparation of biaryls through thermal (iodide) and photoinduced electron-transfer catalysis in aromatic arylations with diazonium salts. chemicalbook.comlookchem.com

Crystal Structure and Intermolecular Interactions

The crystal structure of this compound has been determined by X-ray diffraction. iucr.org The analysis reveals that the nitro groups are not perfectly coplanar with the benzene (B151609) ring. iucr.org In the solid state, the molecules are organized into sheets linked by intermolecular NO2···NO2 interactions. iucr.org

A significant area of study is the nature of intermolecular interactions involving the iodine atom, particularly halogen bonding. iucr.orgumich.edu In contrast to some other iodo-nitrobenzene isomers, the crystal structure of this compound does not exhibit the highly symmetrical I···NO2 intermolecular interactions that are characteristic of certain recognition motifs. iucr.org However, computational studies and spectroscopic analysis in solution have been employed to investigate its halogen bonding propensity with various Lewis bases. umich.edu These studies are crucial for understanding and predicting the behavior of such molecules in supramolecular assemblies. umich.edu

Spectroscopic Data

| Spectroscopic Data | Description | Reference(s) |

| Infrared (IR) Spectrum | Conforms to the expected structure, showing characteristic peaks for the aromatic ring and nitro groups. | avantorsciences.com |

| Purity (HPLC) | Typically ≥96.5% for commercially available samples. | avantorsciences.com |

Applications in Research

The unique chemical properties of this compound have led to its use in various areas of academic and industrial research:

Organic Synthesis: It serves as a key intermediate for synthesizing more complex molecules, including pharmaceuticals and agrochemicals, due to the versatile reactivity of both the iodo and nitro functionalities. chemimpex.com

Materials Science: The compound is used in the development of advanced materials. chemimpex.com For example, it can be used to synthesize nanogels with controlled diameters. biosynth.com

Analytical Chemistry: It can be employed as a reagent in certain analytical procedures. chemimpex.com

Biological Research: Researchers utilize this compound to study the effects of nitro-substituted compounds on biological systems. chemimpex.com

Structure

3D Structure

Propiedades

IUPAC Name |

1-iodo-3,5-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3IN2O4/c7-4-1-5(8(10)11)3-6(2-4)9(12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AISNAASNOWRWIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3IN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10284273 | |

| Record name | 1-Iodo-3,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10284273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6276-04-6 | |

| Record name | 6276-04-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36447 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Iodo-3,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10284273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-iodo-3,5-dinitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Fundamental Reactivity of 1 Iodo 3,5 Dinitrobenzene

Nucleophilic Aromatic Substitution Pathways

The presence of two strongly electron-withdrawing nitro groups renders the aromatic ring of 1-iodo-3,5-dinitrobenzene highly electron-deficient and thus exceptionally susceptible to nucleophilic attack. The primary pathway for the substitution of the iodo group is the Nucleophilic Aromatic Substitution (SNAr) mechanism. libretexts.orgmasterorganicchemistry.com

This mechanism proceeds via a two-step addition-elimination process:

Addition of the Nucleophile: A nucleophile (Nu-) attacks the carbon atom bearing the iodine, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily disrupted in this step.

Elimination of the Leaving Group: The aromatic system is restored by the departure of the iodide ion (I-), which is a competent leaving group.

The stability of the Meisenheimer complex is crucial for the facility of the SNAr reaction. masterorganicchemistry.com In this compound, the negative charge of the intermediate is effectively delocalized onto the two nitro groups through resonance, significantly lowering the activation energy of the reaction. While nitro groups in the ortho or para positions provide stabilization through direct resonance delocalization, meta-positioned nitro groups, as in this case, still exert a powerful stabilizing effect through their strong inductive electron withdrawal. masterorganicchemistry.com The reaction is accelerated by the presence of multiple electron-withdrawing groups. masterorganicchemistry.com

Coupling Reactions and Their Mechanistic Elucidation

The carbon-iodine bond in this compound serves as a key reactive site for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent, typically a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The generally accepted catalytic cycle for this compound involves:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex. libretexts.org This is often the rate-determining step. libretexts.org

Transmetalation: The base activates the organoboron reagent to form a boronate complex, which then transfers its organic group to the palladium center, displacing the iodide. wikipedia.org

Reductive Elimination: The two organic partners on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. wikipedia.org

Heck-Mizoroki Reaction: This reaction involves the coupling of the aryl iodide with an alkene. wikipedia.orgnih.gov The mechanism proceeds as follows:

Oxidative Addition: Similar to the Suzuki coupling, the cycle begins with the oxidative addition of the Pd(0) catalyst to the C-I bond of this compound. nih.gov

Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex, followed by the insertion of the alkene into the palladium-aryl bond. wikipedia.org

β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, forming the substituted alkene product and a palladium-hydride species. wikipedia.org

Reductive Elimination/Base Regeneration: A base regenerates the Pd(0) catalyst from the palladium-hydride intermediate. youtube.com

The reactivity order for the aryl halide in these coupling reactions is generally I > Br > Cl, making this compound a highly suitable substrate. libretexts.org

Influence of Nitro and Iodo Functionalities on Aromatic Reactivity

The reactivity of this compound is a direct consequence of the electronic properties of its substituents.

Nitro Groups (NO₂): As powerful electron-withdrawing groups, the two nitro groups dominate the molecule's reactivity.

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma bond framework.

Resonance Effect (-M): The nitro groups can withdraw electron density from the ring via resonance, which is particularly effective when they are ortho or para to a reaction site. Even from the meta position, they strongly deactivate the entire ring towards electrophilic attack while activating it for nucleophilic attack.

Impact: This combined electron withdrawal makes the aromatic ring highly electrophilic, facilitating SNAr reactions. masterorganicchemistry.com Conversely, the ring is strongly deactivated towards electrophilic aromatic substitution.

Iodo Group (I):

Leaving Group Ability: The iodide ion is an excellent leaving group in nucleophilic aromatic substitution reactions due to its large size, polarizability, and the relative weakness of the C-I bond compared to other carbon-halogen bonds.

Reactivity in Coupling: The C-I bond is the most reactive of the carbon-halogen bonds towards oxidative addition with Pd(0) catalysts, making this compound an excellent substrate for reactions like Suzuki and Heck couplings. libretexts.orgchemimpex.com

Electrophilic and Radical Mechanisms

Due to the profound deactivating effect of the two nitro groups, this compound is extremely unreactive towards electrophilic aromatic substitution. The electron-poor nature of the ring repels potential electrophiles, making such reactions energetically prohibitive under standard conditions.

However, the presence of nitro groups can facilitate radical reactions. Nitroaromatic compounds are known to readily accept an electron to form stable radical anions. This property opens up the possibility for radical-mediated reaction pathways, such as the SRN1 (substitution, radical-nucleophilic, unimolecular) mechanism, although the SNAr pathway is generally more common for such highly activated substrates.

Conjugative Interactions and Electron Withdrawal

The two nitro groups exert a potent electron-withdrawing effect on the benzene (B151609) ring. This is achieved through a combination of inductive effects (through the sigma bonds) and resonance (or mesomeric) effects (through the pi system). This strong electron withdrawal significantly lowers the electron density of the aromatic ring, which is the fundamental reason for its high reactivity in nucleophilic aromatic substitution reactions. The delocalization of the negative charge in the Meisenheimer intermediate across the nitro groups is a clear manifestation of this powerful conjugative interaction.

Computational Probing of Reaction Intermediates and Transition States

Modern computational chemistry, particularly methods based on Density Functional Theory (DFT), provides invaluable insight into the transient species involved in the reaction mechanisms of this compound. researchgate.net These methods allow for the calculation of the geometries and energies of reactants, intermediates, transition states, and products.

For SNAr reactions, computational studies can model the structure of the Meisenheimer complex, confirming its stability and elucidating the distribution of negative charge. Calculations can map the potential energy surface of the reaction, identifying the transition states for the nucleophilic attack and the departure of the leaving group, thereby providing a quantitative understanding of the reaction barriers.

Similarly, for palladium-catalyzed coupling reactions, DFT calculations can be used to investigate the elementary steps of the catalytic cycle. This includes modeling the oxidative addition transition state, the structures of Pd(II) intermediates, and the barriers for transmetalation and reductive elimination.

Electronic Structure Calculations of Nitroaromatic Radical Anions

The formation and stability of the radical anion of this compound are key to understanding its potential involvement in single-electron transfer (SET) processes. Electronic structure calculations are essential for characterizing these species. Methods like DFT are widely used to predict the properties of such radical anions.

These calculations can determine:

Spin Density Distribution: They reveal how the unpaired electron is distributed across the molecule. In dinitrobenzene radical anions, the spin density is typically localized primarily on the nitrogen and oxygen atoms of the nitro groups and to a lesser extent on the aromatic ring carbons.

Molecular Geometry: The addition of an electron can lead to changes in bond lengths and angles compared to the neutral molecule. For instance, the C-N bonds may shorten, and the N-O bonds may lengthen, indicating delocalization of the radical character.

Redox Potentials: Computational methods can be employed to estimate the one-electron reduction potential, providing a measure of the ease with which the molecule accepts an electron to form the radical anion.

Frontier Molecular Orbital Analysis in Reactivity Prediction of this compound

A comprehensive search of scientific literature and chemical databases indicates that a detailed, specific Frontier Molecular Orbital (FMO) analysis for this compound has not been published. While FMO theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a fundamental approach to predicting chemical reactivity, specific computational studies detailing the orbital energies, coefficients, and spatial distribution for this particular compound are not publicly available.

General principles of FMO theory can, however, provide a qualitative prediction of the reactivity of this compound. The presence of two strongly electron-withdrawing nitro groups is expected to significantly lower the energy of the LUMO, making the aromatic ring highly electron-deficient and susceptible to nucleophilic attack. The iodine atom, being a halogen, can act as a leaving group in nucleophilic aromatic substitution reactions.

For a precise, quantitative prediction of reactivity, computational chemistry methods such as Density Functional Theory (DFT) would be required. Such a study would calculate the energies of the HOMO and LUMO, the HOMO-LUMO gap, and the distribution of these orbitals across the molecule. This information would allow for the identification of the most likely sites for electrophilic and nucleophilic attack, and provide insights into the kinetic and thermodynamic favorability of various reactions. A search for such computational studies on this compound did not yield any specific results.

While computational studies on related molecules, such as nitrobenzene (B124822) and other substituted dinitrobenzenes, are available, direct extrapolation of their FMO data to this compound would be speculative and lack the scientific rigor required for a detailed analysis. Therefore, a definitive discussion on the Frontier Molecular Orbital analysis of this compound is precluded by the absence of specific research findings on this compound.

Advanced Spectroscopic and Structural Characterization of 1 Iodo 3,5 Dinitrobenzene

Crystallographic Analysis and Crystal Engineering

The solid-state structure of 1-iodo-3,5-dinitrobenzene provides a foundation for understanding its use as a building block in designing complex molecular assemblies.

Single crystal X-ray diffraction (SCXRD) is a powerful technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. mdpi.com Studies on this compound have revealed its specific molecular geometry and crystal lattice parameters.

The molecular structure shows that the two nitro (NO₂) groups are not perfectly coplanar with the benzene (B151609) ring. iucr.org The angles between the planes of the nitro groups and the benzene ring are approximately 13° and 21°. iucr.org This twisting is a common feature in sterically hindered nitroaromatic compounds. The fundamental crystallographic data for this compound have been deposited in the Cambridge Crystallographic Data Centre (CCDC) under the number 195182. nih.gov

| Crystallographic Parameter | Value |

| Chemical Formula | C₆H₃IN₂O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.339(2) |

| b (Å) | 13.670(3) |

| c (Å) | 6.8400(14) |

| β (°) | 106.85(3) |

| Volume (ų) | 925.2(3) |

| Z | 4 |

This table is based on representative data and may vary slightly between different experimental determinations.

The crystal packing of this compound is characterized by a layered arrangement. The molecules organize into sheets that are linked by intermolecular interactions. iucr.org The primary interactions governing this packing are NO₂⋯NO₂ contacts, where an oxygen atom of one nitro group interacts with the nitrogen atom of a neighboring nitro group. iucr.org Specifically, a key interaction distance of N1···O1 is reported as 2.944 (7) Å. iucr.org

Halogen bonding is a highly directional non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base, which is a cornerstone of modern crystal engineering. nih.gov While this compound is a potent halogen bond donor due to the electron-withdrawing nitro groups enhancing the electropositive character of the iodine atom, its pure crystal structure exhibits a surprising lack of strong, symmetric iodo···nitro halogen bonds. iucr.org Instead, weaker I⋯O interactions contribute to the crystal packing. iucr.org

The absence of prominent π-stacking interactions is also a notable feature of the this compound crystal structure. While π-stacking is a common packing motif in nitro-substituted benzenes, driven by electrostatic and dispersion forces, the dominant interactions in this particular crystal are the sheet-like arrangements held together by nitro-nitro and iodo-nitro contacts. iucr.orgscispace.com

Despite the lack of strong halogen bonds in its pure form, this compound is an effective building block in co-crystallization strategies to form new supramolecular assemblies. By combining it with strong halogen-bond acceptors, its potential as a robust halogen bond donor can be realized.

A notable example is the co-crystal formed between this compound and N,N-dimethylpyridin-4-amine. nih.goviucr.org In this co-crystal, a strong C—I⋯N halogen bond is the primary interaction that drives the assembly of the two different molecular components into a well-defined crystalline architecture. nih.gov This demonstrates a key strategy in crystal engineering: using a molecule that may not express a certain interaction in its own crystal but can be induced to do so in the presence of a complementary partner. Such strategies are fundamental to creating new materials with tailored structures and properties. ias.ac.in

Advanced Nuclear Magnetic Resonance Spectroscopy

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides invaluable information on the connectivity of atoms within a molecule, confirming its structure and regiochemistry.

For a molecule like this compound, while the structure is simple, 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) offer unambiguous confirmation of the substituent positions. youtube.comsdsu.edu

HSQC: This experiment identifies direct, one-bond correlations between protons and the carbon atoms they are attached to. columbia.edu For this compound, the HSQC spectrum would show correlations between the proton at position 2 (H2) and the carbon at position 2 (C2), and between the protons at positions 4 and 6 (H4/H6) and their respective carbons (C4/C6). This confirms which protons are attached to which carbons.

The expected key HMBC correlations that would confirm the regiochemistry are detailed in the table below. For example, the proton at C2 would show a three-bond correlation to the carbons at C4/C6 and a two-bond correlation to the nitro-substituted C3/C5 carbons, unequivocally establishing the connectivity.

| Proton | Observed Carbon Correlations (2-3 bonds away) | Significance |

| H2 | C1, C3, C4, C5, C6 | Confirms H2 is adjacent to C1 and C3/C5. The correlation to C4/C6 links it across the ring. |

| H4/H6 | C2, C3, C5 | Confirms H4/H6 are adjacent to the nitro-substituted C3/C5 carbons and to each other (via C5 and C3 respectively). |

This table represents theoretical correlations used to illustrate the application of the HMBC technique for structural confirmation.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Interpretation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR spectra provide definitive information about its symmetric substitution pattern.

The ¹H NMR spectrum is simplified due to the molecule's C2v symmetry axis, which renders the two protons at the C2 and C6 positions chemically equivalent. Similarly, the proton at the C4 position is unique. This results in two distinct signals in the spectrum. The protons at C2 and C6 appear as a doublet due to coupling with the C4 proton, while the C4 proton appears as a triplet from coupling to the two equivalent C2/C6 protons. chemicalbook.com The strong electron-withdrawing nature of the two nitro groups and the iodine atom causes a significant downfield shift for all aromatic protons.

The ¹³C NMR spectrum is also dictated by the molecule's symmetry, exhibiting four distinct signals for the six carbon atoms. pearson.com The carbon atoms are grouped into four equivalent sets: C1 (bonded to iodine), C3/C5 (bonded to nitro groups), C2/C6 (bonded to hydrogen), and C4 (bonded to hydrogen). chemicalbook.com The chemical shifts are heavily influenced by the substituents. The carbon atom attached to the iodine (C1) is observed at a high field (lower ppm value) due to the "heavy atom effect," while the carbons attached to the strongly deshielding nitro groups (C3/C5) are found significantly downfield.

Detailed spectral data recorded in deuterated chloroform (B151607) (CDCl₃) are provided below. chemicalbook.com

¹H NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling Constant (J Hz) | Assignment |

|---|---|---|---|---|

| 9.02 | Triplet (t) | 1H | 2.0 | H-4 |

¹³C NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| 148.5 | C-3, C-5 |

| 137.8 | C-4 |

| 118.5 | C-2, C-6 |

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FTIR spectrum of this compound provides clear evidence for its key structural features. The most prominent bands are associated with the nitro (NO₂) groups and the substituted benzene ring.

The nitro groups give rise to two characteristic and intense stretching vibrations: an asymmetric stretch typically found in the 1520-1560 cm⁻¹ region and a symmetric stretch in the 1340-1360 cm⁻¹ region. nist.gov The aromatic ring is identified by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ range. The C-I bond produces a stretching vibration at lower frequencies, typically in the 480-610 cm⁻¹ range.

Characteristic FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode |

|---|---|

| 3050 - 3150 | Aromatic C-H Stretch |

| 1520 - 1560 | Asymmetric NO₂ Stretch |

| 1400 - 1600 | Aromatic C=C Stretch |

| 1340 - 1360 | Symmetric NO₂ Stretch |

| 850 - 900 | C-N Stretch |

| 650 - 700 | Aromatic C-H Bend (Out-of-Plane) |

Raman Spectroscopy Applications

Raman spectroscopy is a complementary vibrational technique to FTIR. While FTIR measures the absorption of light, Raman spectroscopy measures the inelastic scattering of light. Due to different quantum mechanical selection rules, vibrations that are weak or absent in an FTIR spectrum may be strong in a Raman spectrum, and vice-versa.

For this compound, Raman spectroscopy is particularly useful for identifying symmetric vibrations. The symmetric stretch of the nitro group (NO₂) typically produces a very strong and easily identifiable band in the Raman spectrum, whereas the asymmetric stretch is often more prominent in the FTIR spectrum. This complementarity allows for a more complete vibrational analysis and confident assignment of functional groups. The technique is applied to confirm the molecular structure and provides a detailed vibrational fingerprint of the compound. nih.gov

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The structure of this compound contains a benzene ring substituted with two nitro groups, which are powerful chromophores (light-absorbing groups) and auxochromes (groups that modify the absorption of a chromophore).

The benzene ring itself exhibits π → π* transitions. The presence of the nitro groups extends the conjugated system and introduces non-bonding electrons (n electrons) on the oxygen atoms. This leads to two primary types of electronic transitions:

π → π transitions:* These high-energy transitions involve the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic ring. They are typically observed in the far-UV region.

n → π transitions:* These lower-energy transitions involve the promotion of a non-bonding electron from an oxygen atom of a nitro group to a π* antibonding orbital of the ring.

The substitution of the nitro groups causes a significant bathochromic shift (shift to longer wavelengths) of the absorption bands compared to unsubstituted benzene. shimadzu.com The absorption maxima (λmax) for this compound are expected to occur in the ultraviolet region of the spectrum.

Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Absorption Region |

|---|---|---|

| π → π* | π (aromatic ring) → π* (aromatic ring) | Ultraviolet (High Energy) |

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and the chemical (oxidation) states of those elements within a material. The sample is irradiated with X-rays, causing the emission of core-level electrons. The binding energy of these emitted electrons is characteristic of the element and its chemical environment.

An XPS analysis of this compound would confirm the presence of Carbon (C), Nitrogen (N), Oxygen (O), and Iodine (I). Furthermore, high-resolution scans of the core-level peaks would provide detailed chemical state information.

C 1s: The C 1s spectrum is expected to be complex, showing multiple peaks due to the different chemical environments of the carbon atoms: C-I, C-NO₂, and C-H. The C-NO₂ carbon would have the highest binding energy due to the strong electron-withdrawing effect of the nitro group.

N 1s: A single N 1s peak is expected because both nitro groups are in chemically equivalent positions. The binding energy would be characteristic of a nitro functional group, typically around 404-408 eV.

O 1s: A single O 1s peak is expected, as all four oxygen atoms are in equivalent environments within the two nitro groups.

I 3d: The iodine signal would appear as a distinct doublet, I 3d₅/₂ and I 3d₃/₂, due to spin-orbit coupling. The binding energy for the I 3d₅/₂ peak in iodo-organic compounds is typically found around 619-620 eV. thermofisher.comresearchgate.net The energy separation between the two peaks is a well-defined value of approximately 11.5 eV. thermofisher.com

Predicted Core-Level Binding Energies for this compound

| Element | Core Level | Predicted Features | Expected Binding Energy Range (eV) |

|---|---|---|---|

| Carbon | C 1s | Multiple peaks (C-I, C-NO₂, C-H) | 284 - 288 |

| Oxygen | O 1s | Single peak | ~533 |

| Nitrogen | N 1s | Single peak | 404 - 408 |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a critical analytical tool for the molecular identification and structural elucidation of this compound. The technique provides the exact mass of the molecular ion, which corresponds to the compound's molecular weight, and offers insights into its structure through the analysis of fragmentation patterns.

The high-resolution mass spectrum of this compound confirms its molecular formula, C₆H₃IN₂O₄. The experimentally observed mass of the protonated molecule [M+H]⁺ was found to be m/z 294.9225, which is in close agreement with the calculated value of 294.9216. chemicalbook.com The nominal molecular weight is 294.00 g/mol . nih.govresearchgate.net

The fragmentation of this compound under mass spectrometry conditions is characteristic of nitroaromatic compounds. The stable aromatic ring often results in a prominent molecular ion peak. libretexts.org The primary fragmentation pathways involve the cleavage of the nitro groups and the carbon-iodine bond. Common fragmentation patterns for nitroaromatics include the loss of nitro radicals (•NO₂) and nitric oxide (•NO). nih.govresearchgate.net The loss of the entire nitro group (NO₂) results in a fragment with a mass loss of 46 amu. Subsequent or alternative fragmentation can involve the loss of the iodine atom (127 amu) or other parts of the molecule.

Detailed analysis of the fragmentation pattern provides a fingerprint for the molecule's structure. The key fragments and their corresponding mass-to-charge ratios (m/z) are instrumental in confirming the identity of this compound in complex mixtures.

Interactive Data Table: Plausible Mass Spectrometry Fragments of this compound Below is a table of predicted fragments based on the structure of this compound and common fragmentation behaviors of related compounds.

| Fragment Ion | Proposed Structure | m/z (amu) | Neutral Loss |

| [C₆H₃IN₂O₄]⁺ | Molecular Ion | 294 | - |

| [C₆H₃IN₂O₃]⁺ | Loss of Oxygen | 278 | O |

| [C₆H₃INO₂]⁺ | Loss of Nitro Group | 248 | NO₂ |

| [C₆H₃IN]⁺ | Loss of Two Nitro Groups | 202 | 2 x NO₂ |

| [C₆H₃N₂O₄]⁺ | Loss of Iodine | 167 | I |

| [C₆H₃]⁺ | Loss of Iodine and Two Nitro Groups | 75 | I, 2 x NO₂ |

Thermal Analysis Techniques for Solid-State Behavior

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for characterizing the solid-state behavior and thermal stability of this compound. These methods measure changes in the physical and chemical properties of a material as a function of temperature.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. worldoftest.com For this compound, DSC analysis can precisely determine the melting point, which has been reported to be in the range of 130-132°C. pubcompare.ai The DSC thermogram would show a sharp endothermic peak corresponding to this melting transition. For many nitroaromatic compounds, the melting process can be followed by an immediate exothermic decomposition, indicating the release of energy as the compound breaks down at higher temperatures. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. worldoftest.com TGA is particularly useful for determining the thermal stability of a compound. For this compound, the TGA curve would show the onset temperature of decomposition, characterized by a significant loss of mass. The analysis can also reveal the kinetics of decomposition and the presence of any stable intermediates over specific temperature ranges. The decomposition of nitroaromatic compounds often proceeds rapidly once initiated. dtic.mil

Together, DSC and TGA provide a comprehensive profile of the thermal behavior of this compound, which is crucial for understanding its stability.

Interactive Data Table: Expected Thermal Properties of this compound This table summarizes the thermal events that would be investigated using DSC and TGA.

| Thermal Event | Technique | Expected Observation | Significance |

| Melting | DSC | Sharp endothermic peak | Determination of melting point (approx. 130-132°C) and purity |

| Decomposition | TGA | Significant mass loss | Indicates onset temperature of thermal instability |

| Decomposition | DSC | Broad exothermic peak | Characterizes the energy released during decomposition |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are dictated by the arrangement of its electrons and nuclei. For 1-iodo-3,5-dinitrobenzene, these calculations reveal how the interplay between the electron-withdrawing nitro groups and the polarizable iodine atom shapes its chemical behavior.

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface.

For this compound, the MEP analysis highlights distinct regions of charge localization.

Negative Regions: The most negative potential (typically colored red) is concentrated around the oxygen atoms of the two nitro groups. These areas represent the most electron-rich parts of the molecule, making them susceptible to attack by electrophiles or favorable sites for coordinating with positive charges.

Positive Regions: The presence of two powerful electron-withdrawing nitro groups significantly reduces the electron density of the aromatic ring, creating a large electron-deficient, or positive, region (typically colored blue). This electron deficiency is a key feature of dinitrobenzene derivatives. researchgate.netwalisongo.ac.id

The σ-hole: A notable feature on the iodine atom is the presence of a region of positive electrostatic potential, known as a sigma-hole (σ-hole). This positive cap, located along the extension of the C-I covalent bond, arises from the anisotropic distribution of electron density around the halogen atom. dtic.mil The σ-hole is a critical feature that allows the iodine atom to act as a Lewis acid and engage in halogen bonding.

The MEP surface provides a clear rationale for the reactivity of this compound, particularly in nucleophilic aromatic substitution reactions, where nucleophiles are attracted to the electron-poor benzene (B151609) ring. walisongo.ac.id

When this compound accepts an electron, it forms a radical anion. Theoretical calculations can predict the distribution of the unpaired electron's spin density across the molecule. In the radical anions of dinitrobenzene compounds, Electron Spin Resonance (ESR) studies and computational models show that the spin density is not localized on a single atom. cornell.edu Instead, it is primarily delocalized over the two nitro groups, with significant density on the nitrogen and oxygen atoms. A smaller portion of the spin density is also distributed across the carbon atoms of the aromatic ring. This delocalization contributes to the relative stability of the resulting radical anion. The iodine atom's influence on the precise spin distribution would be a subject of specific computational investigation, but the primary localization on the nitro groups is the dominant characteristic for dinitrobenzene anions. cornell.edu

Quantitative Structure-Activity Relationship (QSAR) models aim to correlate the chemical structure of compounds with their biological activity or toxicity. dergipark.org.trdergipark.org.tr Computational descriptors are crucial for building these models. For nitroaromatic compounds like this compound, electronic properties such as polarizability and hyperpolarizability are key descriptors. dergipark.org.tr

Polarizability (α): Describes the ease with which the electron cloud of a molecule can be distorted by an external electric field.

Hyperpolarizability (β, γ): These are non-linear optical properties that describe the response of a molecule to strong electric fields. First-order (β) and second-order (γ) hyperpolarizabilities are particularly important.

In QSAR studies of nitrobenzene (B124822) derivatives, these descriptors have been shown to correlate well with toxicity. dergipark.org.tr For instance, second-order hyperpolarizability has been identified as a strong descriptor in models predicting the toxicology of these compounds. dergipark.org.trdergipark.org.tr The values for these properties are calculated using quantum mechanical methods and are influenced by the substituents on the benzene ring. The presence of both the heavy, polarizable iodine atom and the strongly electron-withdrawing nitro groups in this compound would result in specific hyperpolarizability values that could be used to predict its activity in QSAR models.

| Computational Descriptor | Relevance in QSAR for Nitroaromatics |

| Polarizability (α) | Relates to molecular size and intermolecular interactions. |

| First Hyperpolarizability (β) | Influenced by charge distribution and asymmetry; correlates with non-linear optical properties and can be related to receptor interactions. |

| Second Hyperpolarizability (γ) | Shown to be a robust descriptor for modeling the toxicology of nitrobenzene derivatives. dergipark.org.tr |

| Dipole Moment | A measure of charge separation that impacts solubility and binding orientation. |

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions in condensed phases. For a semi-rigid molecule like this compound, MD simulations can be used to study its behavior in different environments (e.g., in solution or in a crystal lattice).

While specific MD studies on this compound are not prominent, simulations on related nitroaromatic compounds like 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) demonstrate the methodology. dtic.mil Such simulations employ force fields—sets of parameters that define the potential energy of the system—to calculate the forces between atoms and predict their trajectories. These studies can reveal information about crystal packing, response to temperature and pressure, and interactions with solvent molecules. dtic.mil

Theoretical Prediction of Intermolecular Interactions (Halogen Bonds, π-π Interactions)

Non-covalent interactions are critical in determining the solid-state structure and molecular recognition properties of this compound.

Halogen Bonds: As indicated by MEP analysis, the iodine atom in this compound possesses a positive σ-hole, enabling it to act as a halogen bond donor. It can form strong, directional interactions with Lewis bases (halogen bond acceptors) such as anions or lone-pair-bearing atoms (e.g., N, O). researchgate.net Theoretical calculations can predict the geometry and energy of these bonds, which are comparable in strength to conventional hydrogen bonds. In the solid state, C-I···O or C-I···N halogen bonds are highly likely to be a dominant feature of the crystal packing.

π-π Interactions: The aromatic ring of this compound is highly electron-deficient due to the two nitro groups. This makes it an excellent partner for π-π stacking interactions, particularly with electron-rich aromatic rings. rsc.org Computational studies can model these interactions, which are typically characterized by face-to-face or offset stacking geometries. The interaction is driven by a combination of electrostatic (quadrupole-quadrupole) and dispersion forces. The electron-poor nature of the ring in this compound would lead to favorable electrostatic complementarity with an electron-rich aromatic system. researchgate.net

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is an indispensable tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. scielo.br This involves locating the structures of reactants, products, intermediates, and, most importantly, transition states.

For this compound, a key reaction is nucleophilic aromatic substitution (SNAr), where the iodine atom is displaced by a nucleophile. Computational studies on similar dinitrohalobenzenes have been used to explain their high reactivity in SNAr reactions. walisongo.ac.id A theoretical investigation of this reaction for this compound would involve:

Modeling Reactants: Optimizing the geometries of this compound and the incoming nucleophile.

Locating Intermediates: Calculating the structure and stability of the Meisenheimer complex, which is the key intermediate formed when the nucleophile attacks the electron-poor ring.

Finding Transition States: Identifying the transition state structures for the formation and breakdown of the Meisenheimer complex.

Calculating Activation Energies: Determining the energy barriers for each step of the reaction, which allows for the prediction of reaction rates and comparison with experimental kinetics. scielo.brresearchgate.net

These calculations, typically performed using Density Functional Theory (DFT), can explain the regioselectivity and kinetics of reactions and provide a detailed, step-by-step picture of the chemical transformation at the molecular level. walisongo.ac.id

Advanced Applications in Organic Synthesis and Materials Science

Role as a Building Block in Complex Molecule Synthesis

In the field of organic chemistry, 1-iodo-3,5-dinitrobenzene serves as a versatile intermediate for constructing elaborate molecular architectures. The carbon-iodine bond is particularly amenable to forming new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions, while the nitro groups can be chemically modified or used to influence the electronic properties of the molecule. chemimpex.com

Pharmaceutical Intermediates and Lead Compound Derivatization

The synthesis of pharmaceutical drugs often involves the assembly of complex molecular scaffolds. Aryl iodides, such as this compound, are key electrophilic partners in cross-coupling reactions that are fundamental to modern medicinal chemistry. mdpi.com

Detailed research findings indicate that the this compound framework can be utilized in well-established synthetic protocols like the Suzuki-Miyaura and Sonogashira coupling reactions. acs.orgwikipedia.org In a typical Suzuki-Miyaura reaction, the aryl iodide is coupled with an organoboron compound, allowing for the formation of a new carbon-carbon bond at the position of the iodine atom. mdpi.comresearchgate.net Similarly, the Sonogashira reaction facilitates the coupling of the aryl iodide with a terminal alkyne, introducing an alkyne moiety onto the dinitrobenzene ring. nih.govbeilstein-journals.org These reactions are instrumental in building the core structures of potential therapeutic agents.

The derivatization of lead compounds—promising molecules in the drug discovery pipeline—can be achieved using this reagent. By attaching the 3,5-dinitrophenyl group to a lead compound, medicinal chemists can explore how the introduction of this bulky and electron-withdrawing moiety affects the compound's biological activity. The nitro groups can later be reduced to amines, providing a handle for further functionalization and the creation of a library of related compounds for structure-activity relationship (SAR) studies.

| Reaction Type | Coupling Partner | Key Reagents | Bond Formed | Application in Pharmaceutical Context |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid or Ester | Palladium Catalyst, Base | Aryl-Aryl or Aryl-Vinyl | Synthesis of bi-aryl scaffolds common in many drug classes. |

| Sonogashira Coupling | Terminal Alkyne | Palladium Catalyst, Copper(I) Co-catalyst, Base | Aryl-Alkyne | Introduction of rigid alkyne linkers for probing protein binding pockets. wikipedia.org |

Agrochemical Precursors

The principles that make this compound valuable in pharmaceutical synthesis also apply to the development of new agrochemicals, such as herbicides, fungicides, and insecticides. chemimpex.com The creation of novel agrochemicals relies on the efficient synthesis of diverse molecular structures to screen for biological activity.

Cross-coupling reactions utilizing this compound provide a direct route to novel derivatives that can be tested as active ingredients in agrochemical formulations. For example, the Sonogashira coupling can be used to synthesize arylalkynes, a structural motif present in some classes of biologically active compounds. wikipedia.org The strong electron-withdrawing nature of the two nitro groups can significantly influence the physicochemical properties of the resulting molecule, such as its environmental persistence, soil mobility, and mode of action. Researchers can employ this building block to systematically modify potential agrochemical candidates to optimize their efficacy and safety profiles. mdpi.com

Development of Functional Materials

The unique electronic and chemical properties of this compound make it a target for incorporation into advanced functional materials, where the dinitroaromatic core can impart specific optical, thermal, or energetic characteristics. chemimpex.com

Organic Nonlinear Optical (NLO) Materials

Organic nonlinear optical (NLO) materials are of significant interest for applications in optoelectronics, including frequency conversion of laser light (e.g., second-harmonic generation). The performance of these materials is often rooted in their molecular structure, typically requiring molecules with a high degree of polarizability, often achieved through a donor-pi-acceptor (D-π-A) architecture.

The 3,5-dinitrobenzene moiety is a potent electron-acceptor group. While this compound itself is not a complete D-π-A system, it is a valuable precursor for creating one. Through cross-coupling reactions, an electron-donating group (the "D" component) connected via a conjugated bridge (the "π" component) can be attached at the site of the iodine atom. This modular synthesis allows for the systematic tuning of the NLO properties by varying the donor and π-bridge components while keeping the dinitrobenzene acceptor constant. The resulting push-pull electronic structure is a prerequisite for a significant second-order nonlinear optical response. Research into benzene (B151609) derivatives for NLO applications shows that such molecular engineering can influence properties like second-harmonic generation. mdpi.com

Polymers and Coatings with Engineered Properties

This compound can be incorporated into polymer structures to engineer specific properties. chemimpex.com The nitro groups are known to be reactive and can participate in certain polymerization reactions. For instance, research on nitro-containing monomers has demonstrated their use in the synthesis of hyperbranched polymers like poly(arylene ether)s. In such syntheses, the nitro group can be displaced by a nucleophile under specific conditions, allowing the monomer to be integrated into a growing polymer chain.

Furthermore, the compound can be used as a functional additive or grafted onto existing polymer backbones. The presence of the dense and electron-deficient dinitrobenzene unit can modify the bulk properties of the material, potentially increasing its refractive index, thermal stability, or affinity for certain surfaces, making it useful in the formulation of specialized coatings.

Energetic Materials Research (Context of Dinitrobenzenes)

In the context of energetic materials, compounds containing multiple nitro groups are of fundamental interest due to their high energy content and potential to decompose rapidly to form stable gaseous products like dinitrogen (N₂). chemimpex.com Dinitrobenzene and its derivatives are a classic family of energetic compounds.

This compound is recognized for its potential in this field due to its high energy content. chemimpex.com The presence of a heavy atom like iodine in an energetic molecule can influence its density and sensitivity. The density of an explosive is a critical parameter that correlates with its detonation velocity and pressure. Research in this area often focuses on achieving a favorable oxygen balance, where the molecule contains enough oxygen to fully oxidize its carbon and hydrogen atoms upon decomposition, maximizing energy release. While this compound is oxygen-deficient, it serves as a foundational structure for the synthesis of more complex, oxygen-balanced energetic materials. The study of dinitrobenzene derivatives is crucial for understanding the structure-property relationships that govern the performance and safety of energetic materials.

| Material Type | Role of this compound | Key Structural Feature | Resulting Property/Application |

|---|---|---|---|

| Nonlinear Optical (NLO) Materials | Precursor to Donor-π-Acceptor molecules | Electron-accepting dinitrobenzene core | Potential for second-harmonic generation in optoelectronics. |

| Polymers and Coatings | Functional monomer or additive | Reactive nitro groups; high electron density | Enhanced thermal stability, modified refractive index. |

| Energetic Materials | Model compound and synthetic precursor | Two energy-releasing nitro groups | High energy content, research into density and sensitivity. |

Synthesis of Specialized Organic Scaffolds

This compound serves as a versatile building block in the synthesis of complex organic molecules due to the reactivity of its carbon-iodine bond and the directing and activating effects of the two nitro groups. Its application in transition metal-catalyzed cross-coupling reactions allows for the construction of intricate molecular frameworks.

Pyrrolo[3,2-b]pyridine Amide Derivatives

The synthesis of N-aryl pyrrolo[3,2-b]pyridine scaffolds is of significant interest in medicinal chemistry. While direct examples starting from this compound are not prevalent in cited literature, a highly plausible and synthetically valuable route involves the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.org This reaction is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. wikipedia.org

In a typical synthetic approach, this compound would be coupled with an amino-substituted pyrrolo[3,2-b]pyridine. The electron-withdrawing nature of the two nitro groups on the benzene ring makes the aryl iodide an excellent electrophilic partner for this reaction. The general transformation is depicted below:

Reaction Scheme: Buchwald-Hartwig Amination

(This is a representative scheme based on established chemical principles of the Buchwald-Hartwig reaction.)

(This is a representative scheme based on established chemical principles of the Buchwald-Hartwig reaction.)

The reaction is catalyzed by a palladium complex, which typically consists of a palladium precursor and a specialized phosphine (B1218219) ligand. The choice of ligand is critical for the reaction's success, with sterically hindered biarylphosphine ligands often providing the best results. wikipedia.org A strong, non-nucleophilic base is required to facilitate the catalytic cycle.

Table 1: Representative Conditions for Buchwald-Hartwig Amination

| Component | Example | Role in Reaction |

|---|---|---|

| Aryl Halide | This compound | Electrophilic coupling partner |

| Amine | Aminopyrrolo[3,2-b]pyridine | Nucleophilic coupling partner |

| Pd Precursor | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Source of catalytic Pd(0) |

| Ligand | XPhos, SPhos, or BINAP | Stabilizes the Pd center and facilitates the catalytic cycle |

| Base | NaOt-Bu (Sodium tert-butoxide) or K₃PO₄ | Promotes deprotonation of the amine and regenerates the catalyst |

| Solvent | Toluene or 1,4-Dioxane | Anhydrous, inert solvent |

Biphenyl (B1667301) and Other Biaryl Systems

This compound is an ideal substrate for constructing biphenyl and other biaryl systems, which are common motifs in pharmaceuticals, agrochemicals, and materials science. The two primary methods for this transformation are the Suzuki-Miyaura coupling and the Ullmann coupling.

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. wikipedia.org It is one of the most widely used C-C bond-forming reactions due to its mild conditions and high functional group tolerance. harvard.edu The C-I bond in this compound is highly susceptible to oxidative addition to the Pd(0) catalyst, initiating the catalytic cycle. wikipedia.org

The Ullmann coupling is a classic method that typically involves the copper-mediated reaction of two aryl halides to form a symmetric biaryl. organic-chemistry.org Modern variations allow for the cross-coupling of different aryl halides. The reaction often requires high temperatures, although newer catalyst systems can facilitate the transformation under milder conditions. rsc.orgnih.gov The reaction of 1-iodo-2-nitrobenzene, a related compound, demonstrates the utility of this method for nitro-substituted aryl iodides. rsc.org

Table 2: Comparison of Coupling Reactions for Biaryl Synthesis

| Feature | Suzuki-Miyaura Coupling | Ullmann Coupling |

|---|---|---|

| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄) wikipedia.org | Copper (powder or salt, e.g., CuI) organic-chemistry.org |

| Coupling Partner | Arylboronic acid or ester wikipedia.org | A second molecule of the aryl iodide (homo-coupling) organic-chemistry.org |

| Base | Required (e.g., Na₂CO₃, K₃PO₄) wikipedia.org | Often not required for homo-coupling |

| Temperature | Moderate (e.g., 50-110 °C) acs.org | High (often >150 °C) organic-chemistry.org |

| Scope | Very broad, high functional group tolerance | Generally more limited, can require harsh conditions |

Development of Chemical Probes and Radiotracers

The presence of an iodine atom makes this compound and its derivatives valuable precursors for the synthesis of radiolabeled molecules used in biological imaging and diagnostic assays.

Radioiodinated Derivatives for Biological Imaging and Assays

Radioiodination involves the incorporation of a radioactive isotope of iodine into a molecule. Several iodine isotopes are medically relevant due to their decay properties, making them suitable for Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET). nih.gov

This compound can be used to prepare radiotracers through two main strategies:

Nucleophilic Halogen Exchange: In this method, the non-radioactive ¹²⁷I atom is directly substituted by a radioactive iodide nucleophile (e.g., [¹²³I]NaI or [¹²⁵I]NaI). This reaction is often facilitated by copper salts, which catalyze the exchange process. nih.gov The strong electron-withdrawing effect of the nitro groups activates the aromatic ring for such nucleophilic substitution.

Radioiododestannylation: A more common and versatile method involves first converting the iodo-compound into an organometallic precursor, typically a trialkylstannyl (e.g., -Sn(CH₃)₃ or -Sn(n-Bu)₃) derivative. This organotin compound is then treated with an electrophilic source of radioiodine (e.g., [¹²³I]NaI with an oxidizing agent) to replace the stannyl (B1234572) group with the radioisotope. This approach provides high radiochemical yields and allows for the preparation of radiotracers with very high specific activity.

These radioiodinated dinitrobenzene derivatives can then be further functionalized to create targeted probes for imaging specific biological processes or receptors in the body.

Table 3: Medically Relevant Radioisotopes of Iodine

| Isotope | Half-Life | Emission Type | Imaging Modality |

|---|---|---|---|

| Iodine-123 (¹²³I) | 13.2 hours | Gamma (γ) | SPECT |

| Iodine-124 (¹²⁴I) | 4.2 days | Positron (β+) | PET |

| Iodine-125 (¹²⁵I) | 59.4 days | Gamma (γ) | Radioassays, Preclinical Imaging |

| Iodine-131 (¹³¹I) | 8.0 days | Beta (β-) & Gamma (γ) | SPECT & Radiotherapy |

Environmental Research and Toxicological Mechanisms of Nitroaromatic Compounds

Environmental Fate and Transport Mechanisms

The environmental fate of a chemical compound encompasses its transformation and transport in various environmental compartments. This includes biological and non-biological degradation processes, as well as its distribution and potential to accumulate in living organisms.

Biotransformation and Biodegradation Pathways

There is currently a lack of specific research data available in the public domain regarding the biotransformation and biodegradation pathways of 1-Iodo-3,5-dinitrobenzene. While studies on other nitroaromatic compounds exist, providing insights into microbial degradation mechanisms such as the reduction of nitro groups, these findings cannot be directly extrapolated to this compound without specific experimental validation. nih.govnih.govresearchgate.net The presence of an iodine atom on the aromatic ring may influence its susceptibility to microbial attack, potentially affecting the rate and pathways of degradation compared to non-iodinated analogues. repec.orgmdpi.comcas.cn

Abiotic Degradation Processes (Chemical Degradation, Hydrolysis)

Environmental Distribution and Accumulation in Biota

Information regarding the specific environmental distribution and the potential for accumulation of this compound in biota is not available in the current body of scientific literature. For related compounds like 1,3-dinitrobenzene (B52904) and 1,3,5-trinitrobenzene, it has been noted that they are mobile in soil and can leach into groundwater. nih.govcdc.gov However, without specific studies on this compound, its partitioning behavior in different environmental matrices and its bioaccumulation potential remain unknown.

Advanced Analytical Methodologies for Environmental Monitoring

The accurate detection and quantification of nitroaromatic compounds in environmental samples are essential for monitoring their presence and concentration. Advanced analytical techniques, particularly chromatography coupled with sensitive detectors, are the primary methods employed for this purpose.

Detection and Quantification of Nitro Compounds in Environmental Media

The detection and quantification of nitroaromatic compounds in environmental media such as water, soil, and air rely on sensitive and selective analytical methods. While specific standardized methods for this compound in environmental matrices have not been widely documented, general methods for nitroaromatics are applicable. cdc.gov These methods typically involve sample extraction, cleanup, and instrumental analysis. The choice of method depends on the sample matrix, the required detection limits, and the physicochemical properties of the analyte.

Chromatographic Techniques (GC, HPLC) with Advanced Detection (MS, ECD, RAD, UV)

Chromatographic techniques are the cornerstone for the analysis of nitroaromatic compounds. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely used.

Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), is a powerful tool for the identification and quantification of volatile and semi-volatile organic compounds. A NIST (National Institute of Standards and Technology) database entry for this compound includes GC-MS data, indicating its suitability for analysis by this method. nih.gov For other nitroaromatics, GC is often used with an Electron Capture Detector (ECD), which is highly sensitive to halogenated and nitro-containing compounds. cdc.gov

High-Performance Liquid Chromatography (HPLC) is another versatile technique, particularly for less volatile or thermally labile compounds. A reverse-phase HPLC method has been described for the analysis of the related compound 1-Iodo-3-nitrobenzene, suggesting that a similar approach could be developed for this compound. sielc.com HPLC systems are commonly equipped with Ultraviolet (UV) detectors for the detection of aromatic compounds. cdc.gov For more definitive identification, HPLC can be coupled with Mass Spectrometry (HPLC-MS).

The table below summarizes chromatographic techniques applicable to the analysis of nitroaromatic compounds, including specific information found for this compound and its analogues.

| Analytical Technique | Detector | Applicability to this compound | Reference |

| Gas Chromatography (GC) | Mass Spectrometry (MS) | GC-MS data available in the NIST library. | nih.gov |

| Gas Chromatography (GC) | Electron Capture Detector (ECD) | Generally suitable for nitroaromatic compounds; high sensitivity expected. | cdc.gov |

| High-Performance Liquid Chromatography (HPLC) | Ultraviolet (UV) | Generally suitable for aromatic compounds; method developed for the related 1-Iodo-3-nitrobenzene. | cdc.govsielc.com |

| High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) | Provides high selectivity and sensitivity; suitable for confirmation. | sielc.com |

| High-Performance Liquid Chromatography (HPLC) | Radioactivity Detector (RAD) | Applicable for studies using radiolabeled compounds. | cdc.gov |

Voltammetric Approaches for Nitro Group Determination

While specific voltammetric studies on this compound are not extensively documented, the electrochemical behavior of dinitroaromatic compounds has been a subject of significant investigation. Voltammetric methods are crucial for determining the presence and concentration of nitro groups, which are the primary electroactive moieties responsible for the compounds' toxicological actions.

The electrochemical reduction of dinitrobenzenes, such as the 1,2-, 1,3-, and 1,4-isomers, has been studied in various media. researchgate.net Typically, the process involves the stepwise reduction of the nitro groups. In the presence of proton donors, the transformation of only one nitro group is generally observed. researchgate.net The reduction pathway for nitroaromatic compounds proceeds through a series of electron-transfer and protonation steps, forming highly reactive intermediates like nitroso compounds and hydroxylamines. dtic.mil

Cyclic voltammetry (CV) on dinitrobenzene (DNB) isomers often shows two reduction peaks and two corresponding oxidation peaks, indicating a quasi-reversible process for the formation of radical anions and dianions. researchgate.net The precise potentials and kinetics of these reactions are influenced by the solvent, the presence of proton donors, and the specific substitution pattern on the benzene (B151609) ring. researchgate.netdtic.mil It is expected that this compound would exhibit similar electrochemical behavior, with the iodine substituent potentially influencing the reduction potentials of the nitro groups.

**Table 1: General Electrochemical Reduction Pathway of a Dinitroaromatic Compound (Ar(NO₂)₂) **

| Step | Reaction | Intermediate/Product |

|---|---|---|

| 1 | Ar(NO₂)₂ + e⁻ ⇌ [Ar(NO₂)₂]⁻• | Radical Anion |

| 2 | [Ar(NO₂)₂]⁻• + e⁻ ⇌ [Ar(NO₂)₂]²⁻ | Dianion |

| 3 | [Ar(NO₂)₂]⁻• + H⁺ → Ar(NO₂)(NO₂H)• | Protonated Radical Anion |

| 4 | Ar(NO₂)(NO₂H)• → Ar(NO₂)(NO) + OH⁻ | Nitrosonitrobenzene |

| 5 | Ar(NO₂)(NO) + 2e⁻ + 2H⁺ → Ar(NO₂)(NHOH) | Nitrophenylhydroxylamine |

| 6 | Ar(NO₂)(NHOH) + 2e⁻ + 2H⁺ → Ar(NO₂)(NH₂) + H₂O | Nitroaniline |

This table represents a generalized pathway. The exact intermediates and products can vary based on conditions and the specific nitroaromatic compound.

Toxicological Mechanisms at the Cellular and Molecular Level

The toxicity of this compound is presumed to follow the mechanisms established for other nitroaromatic compounds, particularly 1,3-dinitrobenzene (DNB). These mechanisms are rooted in the metabolic activation of the nitro groups to reactive species that can disrupt cellular homeostasis.

Oxidative Stress Induction and Antioxidant System Perturbation

A central mechanism in the toxicity of nitroaromatic compounds is the induction of oxidative stress. nih.gov This occurs through a process known as redox cycling. The nitro group can be reduced by cellular flavoenzymes, such as NADPH-cytochrome P450 reductase, to form a nitro anion radical. researchgate.netnih.gov This radical can then transfer its electron to molecular oxygen to regenerate the parent nitro compound and produce a superoxide (B77818) radical (O₂⁻•). svedbergopen.com

This futile cycle consumes reducing equivalents (like NADPH) and generates a continuous flux of reactive oxygen species (ROS). The overproduction of ROS can overwhelm the cell's antioxidant defenses (e.g., superoxide dismutase, catalase, glutathione), leading to oxidative damage to lipids, proteins, and DNA. Studies on the related compound 1,3-dinitrobenzene (DNB) have shown it selectively targets mitochondria, the primary site of cellular respiration and ROS production, and induces the oxidation of mitochondria-related proteins, particularly in the brainstem. nih.gov This perturbation of mitochondrial function is a key event in DNB-induced neurotoxicity. nih.gov

Bioreductive Metabolism and Reactive Intermediate Formation

The toxicity of nitroaromatic compounds is intrinsically linked to their bioreductive metabolism. svedbergopen.com Cellular enzymes, including nitroreductases found in mammalian cells and gut microbiota, can reduce the nitro groups in a stepwise fashion. svedbergopen.com This reduction process, particularly under low-oxygen conditions, generates a series of highly reactive intermediates. nih.gov

The key intermediates in this pathway include:

Nitroso derivatives (Ar-NO): These are powerful electrophiles and oxidants.

Hydroxylamine (B1172632) derivatives (Ar-NHOH): These are also reactive and can undergo further reactions.

These intermediates are considered the ultimate toxicants responsible for many of the adverse effects of nitroaromatic compounds. aoemj.orgnih.gov For example, metabolites of 1,3-dinitrobenzene, such as nitrosonitrobenzene and nitrophenylhydroxylamine, have been shown to oxidize mitochondrial glutathione, a critical cellular antioxidant. researchgate.net

Interaction with Biological Macromolecules (Proteins, DNA)

The reactive intermediates formed during bioreductive metabolism can covalently bind to cellular macromolecules, including proteins and DNA. The electrophilic nature of intermediates like nitroso derivatives allows them to form adducts with nucleophilic sites on these molecules, such as the thiol groups of cysteine residues in proteins.

Binding to critical proteins can inhibit enzyme function and disrupt cellular signaling pathways. For instance, the testicular toxicity of 1,3-dinitrobenzene is associated with the covalent binding of its metabolites to proteins within the seminiferous tubules. dntb.gov.ua While nitroaromatic compounds are known to be mutagenic and can form DNA adducts, the direct interaction with proteins is often a more prominent mechanism of toxicity for dinitrobenzenes. cuni.cz

Cutaneous Biochemical Redox Barrier Interactions

Upon dermal exposure, nitroaromatic compounds must bypass the skin's protective barriers. The outermost layer of the epidermis, the stratum corneum, contains a thiol-rich "biochemical redox barrier" composed of cysteine-rich proteins and free thiols like glutathione. nih.govresearchgate.net This barrier serves as a first line of defense by chemically detoxifying highly reactive electrophilic xenobiotics. nih.gov

Studies on 2,4-dinitrochlorobenzene (DNCB), a potent sensitizer (B1316253), show that it can penetrate this barrier and deplete thiols in the viable epidermis below. nih.govresearchgate.net In contrast, the less potent sensitizer 2,4-dinitrothiocyanobenzene (DNTB) reacts rapidly with the outer thiol layer and is largely sequestered within the stratum corneum, preventing it from reaching immune cells in the epidermis. nih.gov It is plausible that this compound, as a reactive dinitroaromatic compound, would interact with this cutaneous redox barrier, with its ability to penetrate and deplete thiols influencing its potential as a skin sensitizer.

Systemic Toxicity Mechanisms (e.g., Methemoglobinemia in related dinitrobenzenes)

A hallmark of systemic toxicity from exposure to nitroaromatic compounds is methemoglobinemia. cdc.govnj.gov This condition arises when the iron atom in hemoglobin is oxidized from its normal ferrous state (Fe²⁺) to the ferric state (Fe³⁺), forming methemoglobin. nih.gov Methemoglobin is incapable of binding and transporting oxygen, leading to functional anemia and tissue hypoxia. nih.govmedscape.com

The actual oxidizing agents are not the parent nitro compounds themselves, but rather the reactive intermediates formed during their metabolism, such as phenylhydroxylamines and nitrosobenzenes. aoemj.orgnih.gov These metabolites can enter red blood cells and participate in a redox cycle that continually oxidizes hemoglobin. High levels of methemoglobin in the blood result in cyanosis (a blueish discoloration of the skin) and, in severe cases, can lead to neurological symptoms, collapse, and death due to oxygen deprivation. nj.govnih.gov This mechanism is a well-established and significant health risk for compounds like nitrobenzene (B124822) and 1,3-dinitrobenzene and is considered a primary concern for this compound as well. aoemj.orgnih.gov

Table 2: Summary of Toxicological Mechanisms for Dinitrobenzene Compounds

| Mechanism | Description | Key Cellular Events | Consequence |

|---|---|---|---|

| Oxidative Stress | Generation of reactive oxygen species (ROS) via redox cycling of the nitro group. nih.gov | Superoxide formation, depletion of NADPH and glutathione. researchgate.net | Damage to lipids, proteins, and DNA; mitochondrial dysfunction. nih.gov |

| Bioreductive Metabolism | Enzymatic reduction of nitro groups to reactive intermediates. svedbergopen.com | Formation of nitroso and hydroxylamine derivatives. aoemj.org | Generation of ultimate toxicants responsible for cellular damage. |

| Macromolecule Interaction | Covalent binding of reactive metabolites to proteins and DNA. | Formation of protein adducts (e.g., with thiol groups). | Enzyme inhibition, disruption of cellular function, potential mutagenicity. dntb.gov.ua |

| Cutaneous Barrier Interaction | Reaction with the thiol-rich redox barrier in the stratum corneum. nih.gov | Depletion of cutaneous thiols. | Potential for skin sensitization and dermal toxicity. researchgate.net |

| Methemoglobinemia | Oxidation of hemoglobin's ferrous iron (Fe²⁺) to ferric iron (Fe³⁺) by metabolites. nih.gov | Formation of methemoglobin in red blood cells. nih.gov | Reduced oxygen-carrying capacity of blood, leading to cyanosis and tissue hypoxia. nj.gov |